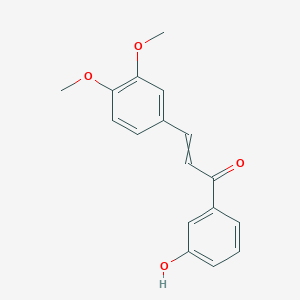
(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
説明
3,4-Dimethoxy-3’-hydroxy chalcone is a member of the chalcone family, which are aromatic ketones that form the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The structure of 3,4-Dimethoxy-3’-hydroxy chalcone consists of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system. This compound is known for its diverse biological activities and potential therapeutic applications .
特性
分子式 |
C17H16O4 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11,18H,1-2H3 |
InChIキー |
INUGQAHOPUVTAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O)OC |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-3’-hydroxy chalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 3,4-dimethoxybenzaldehyde with 3’-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
For industrial production, the reaction conditions are optimized to increase yield and purity. One method involves using anhydrous ethanol as the solvent, with the reaction temperature maintained at 30°C and ultrasonic radiation applied at 240 W for 20 minutes. This method has been reported to achieve a yield of 92.1% .
化学反応の分析
Types of Reactions
3,4-Dimethoxy-3’-hydroxy chalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated chalcones or other substituted derivatives
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Exhibits significant antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its anticancer, antimalarial, and antiviral activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of pharmaceuticals and as a component in cosmetic formulations
作用機序
The biological activities of 3,4-Dimethoxy-3’-hydroxy chalcone are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. .
類似化合物との比較
Similar Compounds
2’,4’-Dihydroxy-4,6’-dimethoxy chalcone: Similar structure with additional hydroxyl groups, exhibiting enhanced biological activities.
4-Hydroxy-4’-methoxychalcone: Known for its anti-inflammatory properties.
2’-Hydroxychalcone: Exhibits strong antioxidant and antimicrobial activities
Uniqueness
3,4-Dimethoxy-3’-hydroxy chalcone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methoxy and hydroxy groups enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


